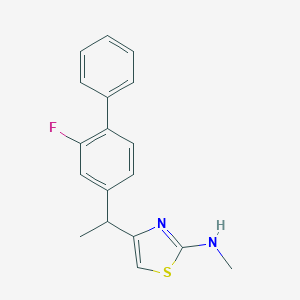

4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole

Vue d'ensemble

Description

SM-8849 est un nouveau dérivé de thiazole développé par Sumitomo Pharmaceuticals Co., Ltd. Il est principalement connu pour ses applications thérapeutiques potentielles dans le traitement des maladies du système immunitaire, des troubles digestifs et des maladies de la peau et du système musculo-squelettique . Le composé a montré des résultats prometteurs dans des études précliniques, en particulier dans le traitement de la polyarthrite rhumatoïde et de l'incontinence fécale .

Méthodes De Préparation

La synthèse de SM-8849 implique plusieurs étapes clés :

Matière de départ : La réaction commence avec l’acide 2-(2-fluorobiphényl-4-yl)propanoïque.

Formation d’un intermédiaire : Ce composé est réagi avec le chlorure de thionyle pour former un intermédiaire chlorure d’acyle.

Addition de tris(triméthylsilyloxy)éthylène : L’intermédiaire est ensuite traité avec du tris(triméthylsilyloxy)éthylène pour produire de la 3-(2-fluorobiphényl-4-yl)-1-hydroxy-2-butanone.

Chloration : Le composé hydroxy est ensuite traité avec du tétrachlorure de carbone et de la triphénylphosphine pour former de la 1-chloro-3-(2-fluorobiphényl-4-yl)-2-butanone.

Étape finale : L’étape finale consiste à chauffer le composé chloré avec de la N-méthylthiourée dans l’eau pour produire du SM-8849.

Analyse Des Réactions Chimiques

SM-8849 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former divers métabolites, y compris des dérivés déméthylés et hydroxylés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé, conduisant à différents dérivés.

Substitution : SM-8849 peut subir des réactions de substitution, en particulier impliquant le cycle thiazole, pour former divers analogues.

Les réactifs courants utilisés dans ces réactions comprennent le chlorure de thionyle, le tris(triméthylsilyloxy)éthylène, le tétrachlorure de carbone et la triphénylphosphine . Les principaux produits formés à partir de ces réactions sont divers dérivés de SM-8849, y compris des formes déméthylées et hydroxylées .

Applications de la recherche scientifique

Applications De Recherche Scientifique

Immunomodulatory Effects

SM-8849 has been identified as a novel immunomodulatory agent. Research indicates its potential in modulating immune responses, making it a candidate for treating autoimmune diseases and conditions characterized by immune dysregulation. In animal studies, SM-8849 demonstrated significant effects on immune system modulation, enhancing the understanding of its therapeutic mechanisms .

Anticancer Potential

The compound's interaction with specific biological targets suggests potential applications in cancer therapy. Preliminary studies indicate that SM-8849 may inhibit tumor growth by affecting pathways involved in cell proliferation and survival. Further research is necessary to elucidate its anticancer mechanisms and efficacy in clinical settings .

Treatment of Digestive Disorders

There is emerging evidence that SM-8849 may be effective in treating digestive disorders due to its ability to influence gastrointestinal motility and secretion. This application is particularly relevant for conditions such as irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD).

Case Study 1: Immunomodulatory Activity

In a study conducted on rats, the metabolism of SM-8849 was investigated, revealing the presence of several metabolites that were linked to its immunomodulatory effects. The study utilized thermospray mass spectrometry (TSP-MS) to analyze the metabolites, indicating that SM-8849 could be processed into active forms that exert biological effects on the immune system .

Case Study 2: Anticancer Efficacy

A recent investigation into the anticancer properties of SM-8849 involved in vitro assays where the compound was tested against various cancer cell lines. Results showed a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent. Further studies are warranted to explore its efficacy in vivo and establish a therapeutic window for clinical use.

Comparative Analysis of Related Compounds

| Compound Name | Structure | Key Features |

|---|---|---|

| 2-Methylthiazole | Structure | Simple thiazole structure; used in various synthetic applications. |

| 2-Aminothiazole | Structure | Contains an amino group; known for biological activity against pathogens. |

| Biphenyl | Structure | Core structure; serves as a building block in organic synthesis. |

What differentiates SM-8849 from these compounds is its unique combination of the biphenyl moiety and the thiazole ring, along with fluorine substitution, enhancing its biological activity and therapeutic applications compared to simpler analogues .

Mécanisme D'action

SM-8849 exerce principalement ses effets en inhibant l’antigène CD44, une glycoprotéine de surface cellulaire impliquée dans les interactions cellule-cellule, l’adhésion cellulaire et la migration . Le composé inhibe les réactions dépendantes des lymphocytes T, y compris l’arthrite induite par l’entérotoxine B staphylococcique et l’expression de CD25 sur les lymphocytes T . Cette inhibition est principalement due à l’inactivation des lymphocytes T liés aux réactions d’hypersensibilité de type retardé .

Comparaison Avec Des Composés Similaires

SM-8849 est unique parmi les dérivés de thiazole en raison de son inhibition spécifique de l’antigène CD44. Les composés similaires comprennent :

Analogues de 2-arylidènehydrazinyl-4-arylthiazole : Ces composés possèdent également un cycle thiazole et présentent diverses activités biologiques, y compris des propriétés antibactériennes et anticancéreuses.

Dérivés déméthylés et hydroxylés de SM-8849 : Ces métabolites ont été étudiés pour leurs propriétés pharmacocinétiques et leurs applications thérapeutiques potentielles.

Activité Biologique

4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole, also known as SM-8849, is a thiazole derivative developed primarily for its potential therapeutic applications in immunomodulation and treatment of various diseases. This compound has garnered attention due to its unique structure and biological properties.

- Molecular Formula: C18H17FN2S

- Molecular Weight: 312.404 g/mol

- CAS Number: 113759-19-6

- Density: 1.212 g/cm³

- Boiling Point: 433.3°C at 760 mmHg

- Flash Point: 215.9°C

SM-8849 primarily functions as an immunomodulatory agent. Its mechanism involves the inhibition of the CD44 antigen, a glycoprotein that plays a critical role in cell adhesion and migration. By targeting CD44, SM-8849 can influence T cell-dependent immune responses, which may be beneficial in treating autoimmune disorders and enhancing immune function in various pathological conditions.

Immunomodulation

Research indicates that SM-8849 exhibits significant immunomodulatory effects. In preclinical studies, it has been shown to enhance T cell responses, making it a candidate for treating conditions like rheumatoid arthritis and other immune-mediated diseases .

Metabolism Studies

Efficacy in Rheumatoid Arthritis

In a controlled study involving animal models of rheumatoid arthritis, SM-8849 demonstrated a reduction in inflammatory markers and joint swelling compared to control groups. This suggests its potential as a therapeutic agent for managing rheumatoid arthritis symptoms by modulating immune responses .

Effects on Digestive Disorders

Another area of investigation focused on the effects of SM-8849 on digestive system disorders. The compound showed promise in alleviating symptoms associated with fecal incontinence, indicating its broader therapeutic potential beyond immunomodulation .

Comparison with Similar Compounds

| Compound Name | Mechanism of Action | Potential Applications |

|---|---|---|

| SM-8849 | CD44 inhibition | Autoimmune diseases, digestive disorders |

| 2-Arylidenehydrazinyl-4-arylthiazole | Antibacterial, anticancer properties | Various cancers, infections |

Propriétés

Numéro CAS |

113759-19-6 |

|---|---|

Formule moléculaire |

C18H17FN2S |

Poids moléculaire |

312.4 g/mol |

Nom IUPAC |

4-[1-(3-fluoro-4-phenylphenyl)ethyl]-N-methyl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C18H17FN2S/c1-12(17-11-22-18(20-2)21-17)14-8-9-15(16(19)10-14)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,20,21) |

Clé InChI |

ZTFDMDJGJVUYQE-UHFFFAOYSA-N |

SMILES |

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=CSC(=N3)NC |

SMILES canonique |

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=CSC(=N3)NC |

Synonymes |

4-(1-(2-fluoro-4-biphenyl)ethyl)-2-methylaminothiazole SM 8849 SM-8849 |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.